molecular formula C34H28N10Na2O8S2 B082286 Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate CAS No. 12224-08-7

Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate

Cat. No. B082286
CAS RN: 12224-08-7
M. Wt: 814.8 g/mol
InChI Key: BDYOOAPDMVGPIQ-QDBORUFSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, also known as DAS, is a fluorescent dye commonly used in scientific research for its ability to stain DNA and protein. DAS is a synthetic compound that was first developed in the 1970s and has since become a popular tool in various fields of study, including molecular biology, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate involves its ability to bind to DNA and protein through electrostatic interactions and hydrogen bonding. Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate has a high affinity for the minor groove of DNA, which allows it to selectively stain DNA without interfering with its structure or function. Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate also has a high affinity for certain proteins, including histones and actin, which allows it to stain these molecules in cells and tissues.

Biochemical And Physiological Effects

Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate does not affect DNA or protein structure or function, and has no known toxic effects on cells or tissues.

Advantages And Limitations For Lab Experiments

The advantages of using Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate in lab experiments include its high water solubility, stability, and fluorescence properties. Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate is also relatively inexpensive and easy to use, making it a popular tool in scientific research. However, the limitations of using Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate include its inability to stain some types of proteins and its potential for nonspecific binding to certain molecules.

Future Directions

There are several potential future directions for the use of Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate in scientific research. One area of interest is the development of new methods for using Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate to study protein-protein interactions and protein-DNA interactions. Another area of interest is the use of Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate in drug discovery and development, particularly for the identification of new compounds that can selectively target specific proteins or DNA sequences. Overall, Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate is a versatile and valuable tool in scientific research that has the potential to contribute to a wide range of fields and applications.

Synthesis Methods

The synthesis of Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate involves the reaction of stilbene with aniline and 2,4,6-trimethoxy-1,3,5-triazine in the presence of sulfuric acid. The resulting product is a highly water-soluble, stable, and fluorescent compound that can be easily purified through column chromatography.

Scientific Research Applications

Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate is commonly used in scientific research for its ability to stain DNA and protein, which allows researchers to visualize and study these molecules in cells and tissues. Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate can be used in a variety of experimental techniques, including fluorescence microscopy, flow cytometry, and gel electrophoresis.

properties

IUPAC Name

disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b14-13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYOOAPDMVGPIQ-QDBORUFSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N10Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7342-13-4 (Parent)
Record name C.I. Fluorescent Brightener 213
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

814.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate

CAS RN

3426-43-5, 85154-00-3
Record name C.I. Fluorescent Brightener 213
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4,4'-bis((6-anilino-4-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Record name Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
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Record name Sodium 4,4'-bis[[6-anilino-4-methoxy-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
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